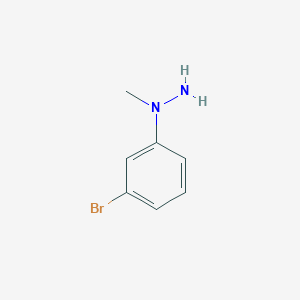

1-(3-Bromophenyl)-1-methylhydrazine

Vue d'ensemble

Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its appearance and odor .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, and density) and chemical properties (such as reactivity and stability) .Applications De Recherche Scientifique

Pharmacology: Anti-Arrhythmic Agent Characterization

1-(3-Bromophenyl)-1-methylhydrazine has been studied for its pharmacokinetic properties and metabolite identification, particularly in the context of cardiovascular diseases such as arrhythmias . The compound has been used to understand the absorption and metabolism in vivo, which is crucial for developing anti-arrhythmic agents.

Cancer Research: Anticancer Activity

In cancer research, derivatives of 1-(3-Bromophenyl)-1-methylhydrazine have been synthesized and tested for their anticancer activity. These studies involve molecular docking studies, ADME (Absorption, Distribution, Metabolism, and Excretion), and toxicity prediction to evaluate the potential of these compounds as cancer therapeutics .

Chemical Synthesis: Building Block for Heterocyclic Compounds

This compound serves as a building block for synthesizing various heterocyclic compounds with potential biological activities. It’s used in the synthesis of β-ketoenol-pyrazole, which has been evaluated for antifungal behavior and could be a candidate for further antimicrobial studies .

Biochemistry: Metabolite Analysis

The metabolites of 1-(3-Bromophenyl)-1-methylhydrazine have been characterized using advanced techniques like UHPLC−Q−Orbitrap−MS. This analysis helps in understanding the biotransformation of the compound and its potential biochemical pathways .

Medicinal Chemistry: Antileishmanial and Antimalarial Evaluation

Hydrazine-coupled pyrazoles derived from 1-(3-Bromophenyl)-1-methylhydrazine have been evaluated for their antileishmanial and antimalarial activities. These studies are significant for discovering new treatments for neglected tropical diseases .

Toxicology: Safety and Efficacy Studies

The toxicological profile of 1-(3-Bromophenyl)-1-methylhydrazine and its derivatives is assessed to ensure safety and efficacy. This includes studying the compound’s metabolism and identifying any potential toxic metabolites .

Environmental Science: Impact Assessment

Research involving 1-(3-Bromophenyl)-1-methylhydrazine also extends to environmental science, where its impact on ecosystems and potential as an environmental contaminant is assessed. This is crucial for understanding the ecological risks associated with the compound .

Analytical Chemistry: Method Development

In analytical chemistry, 1-(3-Bromophenyl)-1-methylhydrazine is used in method development for the quantification and characterization of new compounds. Techniques like crystallography and DFT studies are employed to determine the structure and stability of synthesized molecules .

Mécanisme D'action

Target of Action

Related compounds such as 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline are known to target the mitogen-activated protein kinase 10 .

Biochemical Pathways

For instance, 1-(3′-bromophenyl)-heliamine, an anti-arrhythmias agent, has been found to undergo phase-I metabolic pathways of demethylation, dehydrogenation, and epoxidation, and phase II pathways of glucuronide and sulfate metabolites .

Pharmacokinetics

The maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was achieved at 1.00 ± 0.45 h after oral administration, indicating that the compound was quickly absorbed into the blood circulatory system .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3-bromophenyl)-1-methylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMZGCVPOYOYGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2873495.png)

![4-({4-[5-(Cyclopentylamino)-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B2873496.png)

![1-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2873499.png)

![tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2873508.png)

![3-Chloro-5-(trifluoromethyl)-2-(1-{[3-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine](/img/structure/B2873510.png)

![2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2873512.png)

![1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2873516.png)